![molecular formula C12H17N3O2 B14585374 Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- CAS No. 61444-89-1](/img/structure/B14585374.png)
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- is a complex organic compound known for its unique structure and diverse applications in various fields. This compound features an acetamide group, a hydroxyimino group, and a phenylmethylamino group, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- typically involves multiple steps. One common method includes the reaction of an α,β-unsaturated amide with butyl nitrite and silane, followed by reduction with samarium diiodide. This method is known for its high chemo- and stereoselectivity, yielding optically active dipeptides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions often yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
Applications De Recherche Scientifique
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The phenylmethylamino group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetamide derivatives and oxime-containing molecules, such as:
Acetamide: A simpler structure with fewer functional groups.
2-Hydroxyiminoacetamide: Lacks the phenylmethylamino group but shares the hydroxyimino functionality.
N-Phenylmethylacetamide: Contains the phenylmethyl group but lacks the hydroxyimino functionality.
Uniqueness
What sets Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61444-89-1 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(10-15-17)14-8-4-7-13-9-11-5-2-1-3-6-11/h1-3,5-6,10,13,17H,4,7-9H2,(H,14,16) |
Clé InChI |
FBIXIBNZQZNANN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCCNC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



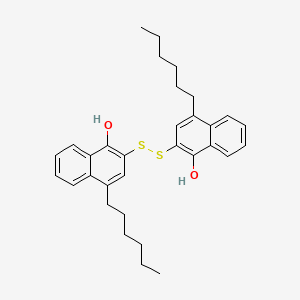
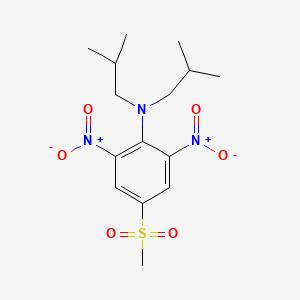
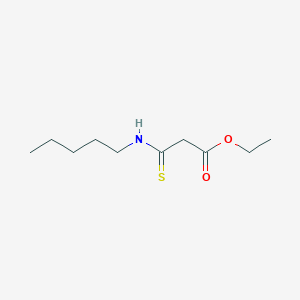
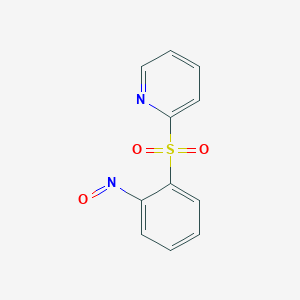
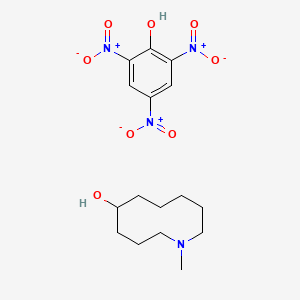

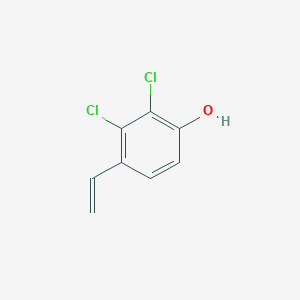

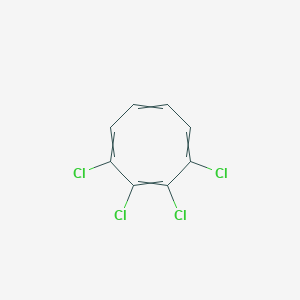
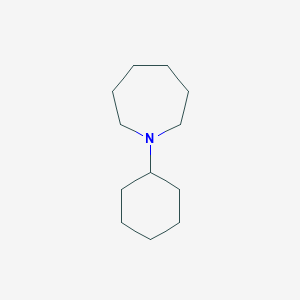
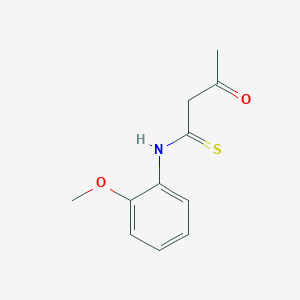
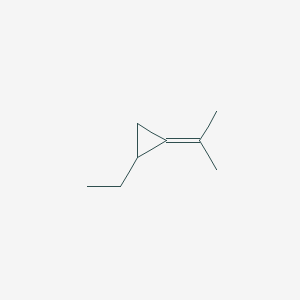
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
